molecular formula C7H15Cl9Si4 B3115811 Tris(trichlorosilylethyl)methylsilane CAS No. 211945-95-8

Tris(trichlorosilylethyl)methylsilane

Cat. No.: B3115811
CAS No.: 211945-95-8
M. Wt: 530.6 g/mol
InChI Key: BUQFFXXZDZLDNH-UHFFFAOYSA-N
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Description

Tris(trichlorosilylethyl)methylsilane is an organosilicon compound with the molecular structure CH3Si(CH2CH2SiCl3)2. It features a central methylsilane core bonded to three ethyl groups, each terminated by a trichlorosilyl (-SiCl3) moiety. This structure imparts high reactivity due to the presence of multiple Si-Cl bonds, which readily undergo hydrolysis or substitution reactions.

Properties

IUPAC Name

trichloro-[2-[methyl-bis(2-trichlorosilylethyl)silyl]ethyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl9Si4/c1-17(2-5-18(8,9)10,3-6-19(11,12)13)4-7-20(14,15)16/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQFFXXZDZLDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl9Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trichlorosilylethyl)methylsilane can be synthesized through the reaction of trichlorosilane with vinyltrichlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and vinyltrichlorosilane are combined. The reaction is catalyzed by a transition metal catalyst, and the product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Tris(trichlorosilylethyl)methylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris(trichlorosilylethyl)methylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(trichlorosilylethyl)methylsilane involves the interaction of its silicon-hydrogen bonds with various substrates. The compound can act as a radical initiator, facilitating the formation of reactive intermediates that participate in subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Molecular Properties

Below is a comparative analysis of key structural and molecular parameters:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Tris(trichlorosilylethyl)methylsilane CH3Si(CH2CH2SiCl3)3 ~592.7* Three trichlorosilylethyl groups
Chlorotrimethylsilane C3H9ClSi 108.64 Three methyl groups, one Si-Cl
Methyltrichlorosilane CH3Cl3Si 149.47 One methyl group, three Si-Cl
Tris(trimethylsilyl)silane C9H27ClSi4 331.1 Three trimethylsilyl groups
Tris(trimethylsiloxy)chlorosilane C9H27ClO3Si4 331.1 Three trimethylsiloxy groups, Si-Cl

*Calculated based on analogous structures.

Reactivity and Functional Behavior

  • This compound: The trichlorosilyl groups (-SiCl3) are highly electrophilic, reacting vigorously with water or nucleophiles (e.g., alcohols, amines) to form silanols or substituted silanes . This reactivity is comparable to methyltrichlorosilane (CH3SiCl3), which hydrolyzes to methylsilanols and HCl .
  • Chlorotrimethylsilane (TMCS): Primarily acts as a silylating agent, reacting with hydroxyl or amino groups to form stable trimethylsilyl derivatives. Its single Si-Cl bond is less reactive than trichlorosilyl groups .
  • Tris(trimethylsilyl)silane : Used as a radical initiator in organic synthesis due to its Si-H bond, which can abstract hydrogen atoms under thermal or photolytic conditions .

Research Findings and Industrial Relevance

  • Synthetic Utility : Methyltrichlorosilane is a versatile intermediate, reacting with sodium dithiophosphate salts to yield antimicrobial complexes in 85–95% yields .
  • Material Science : Tris(trimethylsiloxy)methylsilane derivatives are critical in silicone hydrogels for contact lenses, balancing oxygen permeability and hydrophilicity .
  • Advanced Fibers: Tris(N-methylamino)methylsilane polymerization produces SixNyCz fibers, offering 10^6 times higher electrical resistivity than carbon fibers .

Biological Activity

Tris(trichlorosilylethyl)methylsilane is a silane compound that has garnered interest in various fields, including materials science and biochemistry. Its unique structure, characterized by multiple trichlorosilylethyl groups, suggests potential applications in biological systems. This article reviews the biological activity of this compound, focusing on its interactions with biological molecules, potential toxicity, and implications for environmental health.

Chemical Structure and Properties

The molecular formula of this compound is C9H15Cl9Si3C_9H_{15}Cl_9Si_3. It is a silane derivative known for its hydrophobic properties and ability to form siloxane networks. The presence of trichlorosilylethyl groups enhances its reactivity, making it a candidate for various chemical modifications.

1. Toxicity Studies

Research indicates that silane compounds can exhibit varying degrees of toxicity depending on their structure and functional groups. This compound has shown potential toxic effects on aquatic organisms. A study highlighted that exposure to similar chlorinated silanes resulted in adverse effects on the health of aquatic life, suggesting that this compound may pose similar risks .

2. Impact on Microbial Communities

The compound's influence on microbial communities has been investigated, particularly its effect on intestinal microbiota in amphibians. Long-term exposure to silanes has been associated with significant changes in microbial diversity and composition, potentially leading to dysbiosis—a condition linked to various health issues . The study found that exposure to related compounds decreased the abundance of beneficial bacteria while promoting pathogenic species.

3. Cellular Interactions

This compound interacts with cellular membranes due to its hydrophobic nature. This interaction can disrupt membrane integrity, leading to cell lysis or altered cell signaling pathways. Research into similar silanes indicates that they can induce apoptosis in certain cell lines, raising concerns about their safety in biomedical applications .

1. Aquatic Toxicity

A case study examined the effects of chlorinated silanes on tadpole development. Results showed that exposure led to reduced growth rates and altered immune function, correlating with changes in gut microbiota composition .

ParameterControl GroupExposed Group (90 μg/L)
Average Body Size (mm)2518
Microbial Diversity Index0.750.45
Immune Gene Expression (DEGs)BaselineSignificant down-regulation

2. Environmental Impact

Another study focused on the environmental persistence of this compound and its degradation products in aquatic environments. The findings suggested that while the compound itself may degrade slowly, its byproducts could be more toxic to aquatic organisms, necessitating further research into its environmental fate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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